

Benzyl-PEG5-THP molecular weight and formula

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Compound of Interest

Compound Name: *Benzyl-PEG5-THP*

Cat. No.: *B3118039*

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In-Depth Technical Guide to Benzyl-PEG5-THP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Benzyl-PEG5-THP**, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the molecule's core characteristics, offers a plausible synthetic methodology based on established chemical principles, and presents a structural representation for clarity.

Core Quantitative Data

The fundamental properties of **Benzyl-PEG5-THP** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₃₆ O ₇	[1]
Molecular Weight	414.51 g/mol	[2]
Alternate Molecular Weight	412.52 g/mol	
Boiling Point	506.0 ± 50.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
CAS Number	230620-74-3	[2]

Structural and Functional Overview

Benzyl-PEG5-THP is a molecule comprised of three key functional units:

- A Benzyl Group: This aromatic group often serves as a stable protecting group for one terminus of the molecule or as a hydrophobic handle for molecular interactions.
- A Pentaethylene Glycol (PEG5) Linker: The PEG5 chain is a flexible, hydrophilic spacer. In the context of PROTACs, this linker bridges the two ligands that bind to the target protein and the E3 ubiquitin ligase, and its length and flexibility are critical for the formation of a productive ternary complex.
- A Tetrahydropyranyl (THP) Group: The THP group is a common acid-labile protecting group for alcohols. It masks the reactivity of the terminal hydroxyl group of the PEG linker, allowing for selective chemical modifications at the other end of the molecule.

The interplay of these components makes **Benzyl-PEG5-THP** a versatile tool in chemical biology and drug discovery, enabling the precise construction of complex molecular architectures.

Experimental Protocols: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of **Benzyl-PEG5-THP** is not readily available in the public domain, a plausible two-step synthetic pathway can be proposed based on well-established organic chemistry reactions. This involves the benzylation of

pentaethylene glycol followed by the protection of the remaining terminal hydroxyl group with a THP ether.

Step 1: Monobenzylation of Pentaethylene Glycol

The initial step involves the selective attachment of a benzyl group to one of the terminal hydroxyls of pentaethylene glycol. A common method for achieving this is a Williamson ether synthesis.

Methodology:

- Pentaethylene glycol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).
- A slight molar excess of a strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate one of the hydroxyl groups, forming the corresponding alkoxide.
- A slight molar excess of benzyl bromide is then added to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting crude product, Benzyl-PEG5-OH, is then purified by column chromatography on silica gel.

Step 2: Tetrahydropyranylation of Benzyl-PEG5-OH

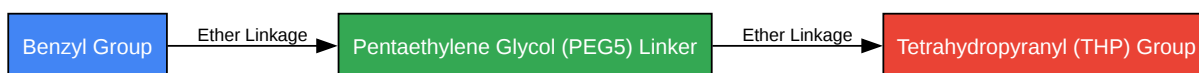
The terminal hydroxyl group of the purified Benzyl-PEG5-OH is then protected with a THP group. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Methodology:

- Benzyl-PEG5-OH is dissolved in a dry, aprotic solvent like dichloromethane (DCM).
- A catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a Lewis acid, is added to the solution.
- A slight excess of 3,4-dihydro-2H-pyran (DHP) is then added dropwise.
- The reaction is stirred at room temperature and monitored by TLC.
- Once the starting material is consumed, the reaction is quenched with a mild base (e.g., a saturated solution of sodium bicarbonate).
- The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the final product, **Benzyl-PEG5-THP**, which can be further purified by column chromatography if necessary.

Logical Structure of Benzyl-PEG5-THP

The following diagram illustrates the connectivity of the three main components of the **Benzyl-PEG5-THP** molecule.



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Figure 1: Logical relationship of the core components of **Benzyl-PEG5-THP**.

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